Urea, 1-propyl-3-(m-tolylsulfonyl)-
Description
Contextualization within Sulfonylurea Chemistry
N-Propyl-N'-(m-tolylsulfonyl)urea is a member of the sulfonylurea class of organic compounds. The defining structural feature of a sulfonylurea is a sulfonyl group connected to a urea (B33335) group. The core structure is R−SO₂−NH−CO−NH−R'. This arrangement imparts specific chemical properties and reactivity to these molecules.
The urea functional group is a critical component in organic chemistry and drug discovery, known for its ability to form strong hydrogen bonds. nih.gov The sulfonylurea structure itself is a cornerstone in the development of various biologically active molecules. The synthesis of sulfonylureas typically involves the reaction of an isocyanate with an amine, which is an exothermic and often self-catalyzing process. mdpi.com
The specific compound, N-Propyl-N'-(m-tolylsulfonyl)urea, has a propyl group as one of its 'R' groups and a meta-tolyl group attached to the sulfonyl moiety. The placement of the methyl group on the phenyl ring (meta position) influences the molecule's spatial arrangement and electronic properties, which can be a subject of conformational studies in drug design. nih.gov
Academic Significance and Research Relevance of N-Propyl-N'-(m-tolylsulfonyl)urea and its Analogs
While extensive research specifically on N-Propyl-N'-(m-tolylsulfonyl)urea is not widely published, its significance is understood through the broader investigation of sulfonylurea and N,N'-diarylurea analogs in medicinal chemistry and materials science.
Research Interest in Analogs:
Antineoplastic Potential: Analogs of this compound, particularly diarylsulfonylureas, have been investigated for their potential as antineoplastic agents. nih.gov For instance, certain N-(2-pyridylsulfonyl)urea derivatives have shown inhibitory effects on the growth of various tumor cell lines. nih.gov The sulfonylurea structure is considered a key pharmacophore in this context.
Kinase Inhibition: The related N,N'-diarylurea scaffold is a prominent feature in multi-kinase inhibitors. nih.gov Compounds like Sorafenib and Regorafenib, which contain this urea linkage, are subjects of extensive research to improve properties like solubility and metabolic stability. nih.gov The academic pursuit involves creating and screening libraries of derivatives to identify candidates with enhanced activity. nih.gov
Conformational Analysis: The conformational preferences of N-alkyl-N'-aryl ureas are of critical importance for the rational design of new bioactive compounds. nih.gov Research in this area uses computational methods to understand how different substituents affect the molecule's three-dimensional shape, which is crucial for its interaction with biological targets. nih.gov
Material Science: The urea linkage is fundamental to the synthesis of polyurea materials, such as aerogels. mdpi.com The reaction chemistry of ureas and isocyanates is explored to create materials with specific properties like high thermal stability and controlled porosity. mdpi.com
The academic interest in N-Propyl-N'-(m-tolylsulfonyl)urea lies in its potential role as a building block or a reference compound in the synthesis and evaluation of new molecules with tailored properties. Its simple alkyl and tolyl substitutions make it a useful model for studying the fundamental structure-activity relationships within the broader and more complex sulfonylurea class.
Compound Data Tables
Table 1: Chemical Identifiers for N-Propyl-N'-(m-tolylsulfonyl)urea
| Identifier Type | Value |
|---|---|
| IUPAC Name | 1-(3-methylphenyl)sulfonyl-3-propylurea nih.gov |
| CAS Number | 22956-54-3 nih.gov |
| PubChem CID | 211386 nih.gov |
| Molecular Formula | C₁₁H₁₆N₂O₃S nih.gov |
| InChIKey | AEQJHMRWXRUFMH-UHFFFAOYSA-N nih.gov |
Table 2: Computed Physicochemical Properties of N-Propyl-N'-(m-tolylsulfonyl)urea
| Property | Value |
|---|---|
| Molecular Weight | 256.32 g/mol nih.gov |
| XLogP3 | 1.8 nih.gov |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 5 |
| Exact Mass | 256.08816355 Da nih.gov |
| Topological Polar Surface Area | 83.7 Ų nih.gov |
| Heavy Atom Count | 17 |
Structure
2D Structure
3D Structure
Properties
CAS No. |
22956-54-3 |
|---|---|
Molecular Formula |
C11H16N2O3S |
Molecular Weight |
256.32 g/mol |
IUPAC Name |
1-(3-methylphenyl)sulfonyl-3-propylurea |
InChI |
InChI=1S/C11H16N2O3S/c1-3-7-12-11(14)13-17(15,16)10-6-4-5-9(2)8-10/h4-6,8H,3,7H2,1-2H3,(H2,12,13,14) |
InChI Key |
AEQJHMRWXRUFMH-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)NS(=O)(=O)C1=CC=CC(=C1)C |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of N Propyl N M Tolylsulfonyl Urea Systems
Fundamental Reaction Pathways of Sulfonylureaswikipedia.orgresearchgate.net
The sulfonylurea functional group consists of a sulfonyl group attached to a urea (B33335) moiety. wikipedia.org The general structure contains a central S-arylsulfonylurea core with substituents on the phenyl ring and the terminal nitrogen of the urea. wikipedia.orgresearchgate.net The most common synthetic route to this class of compounds involves the reaction of an aryl sulfonamide with an isocyanate. wikipedia.org The reactivity of the resulting molecule is centered around the sulfonylurea bridge, which is susceptible to cleavage. tandfonline.comnih.gov
The most significant transformation involving the urea backbone is the hydrolytic cleavage of the sulfonylurea bridge. tandfonline.comtandfonline.comresearchgate.net This reaction is a primary degradation pathway for this class of compounds in aqueous environments. nih.govusda.gov The cleavage typically occurs at the C-N bond between the urea's carbonyl carbon and the sulfonyl-adjacent nitrogen.
This hydrolysis breaks the molecule into two main fragments: the corresponding sulfonamide and an amine derivative, which in the case of 1-propyl-3-(m-tolylsulfonyl)-urea would be m-toluenesulfonamide and propyl isocyanate, with the latter likely hydrolyzing further to propylamine (B44156) and carbon dioxide. The rate and mechanism of this cleavage are highly dependent on the pH of the solution. usda.govnih.gov Studies on various sulfonylureas consistently show that hydrolysis is much faster in both acidic and basic media compared to neutral conditions. usda.govresearchgate.net
The substituents attached to the sulfonylurea core significantly influence the molecule's stability and reactivity. acs.org These effects can be electronic or steric in nature.
m-Tolyl Group: The tolyl group is an aromatic substituent on the sulfonyl moiety. The methyl group at the meta position has a weak electron-donating effect (inductive effect). This can subtly influence the electronic properties of the sulfonyl group and the acidity of the N-H protons. Computational studies on other sulfonylureas show that electron-withdrawing groups on the aromatic ring can impact the strength of intramolecular hydrogen bonds, which in turn affects stability. nih.govacs.org Conversely, the weakly donating methyl group in the m-tolyl substituent would have a modest effect compared to stronger activating or deactivating groups.
Propyl Group: The n-propyl group attached to the terminal urea nitrogen is a simple alkyl substituent. Its primary influence is steric and relates to its size and lipophilicity. Compared to a simple methyl or ethyl group, the propyl group offers slightly more steric bulk. In the context of biological activity, this group is crucial for binding affinity to target receptors. nih.gov In chemical reactions, it can influence the approach of reagents to the urea part of the molecule. Furthermore, alkyl groups in drug molecules can be sites for metabolic oxidation, where benzylic or alkyl carbons are hydroxylated. nih.gov
Kinetic and Thermodynamic Studies of Sulfonylurea Reactionstandfonline.com
Kinetic studies of sulfonylurea reactions, particularly hydrolysis, reveal that the degradation generally follows first-order kinetics. tandfonline.comtandfonline.comresearchgate.net The reaction rate is highly dependent on environmental factors such as pH and temperature. tandfonline.comusda.gov
The half-life (t₁/₂) of sulfonylureas varies significantly with pH, typically being shortest in acidic and alkaline solutions and longest in neutral conditions. For example, the herbicide Sulfosulfuron has a half-life of 9.24 days at pH 4.0, which increases in less acidic conditions. tandfonline.comtandfonline.com This pH dependency highlights different mechanisms of catalysis.
| Sulfonylurea | pH | Temperature (°C) | Half-life (t₁/₂) | Reference |
| Pyrazosulfuron ethyl | 3 | 25 | 2.4 days | usda.gov |
| Pyrazosulfuron ethyl | 9 | 25 | 4.5 days | usda.gov |
| Halosulfuron methyl | 3 | 25 | 2.9 days | usda.gov |
| Halosulfuron methyl | 9 | 25 | 3.2 days | usda.gov |
| Sulfosulfuron | 4.0 | 25 | 9.24 days | tandfonline.comtandfonline.com |
| Sulfosulfuron | 9.2 | 25 | 14.14 days | tandfonline.comtandfonline.com |
| Rimsulfuron | 5 | 25 | 4.7 days | researchgate.net |
| Rimsulfuron | 9 | 25 | 0.4 days | researchgate.net |
Thermodynamic parameters, such as the activation energy (Ea), quantify the energy barrier for these reactions. For the hydrolysis of Sulfosulfuron, the activation energy has been calculated to be 63.87 kJ/mol. tandfonline.comtandfonline.comresearchgate.net This value indicates the energy required for the hydrolytic degradation of the molecule to proceed.
Influence of Reaction Environment on Mechanistic Outcomesnih.gov
The reaction environment, particularly pH, temperature, and solvent, has a profound impact on the mechanistic pathways of sulfonylurea reactions. nih.gov
pH: The pH of the aqueous medium is a critical factor. usda.govnih.gov The hydrolytic degradation of sulfonylureas is significantly faster in acidic or alkaline solutions compared to neutral ones. tandfonline.comusda.gov
Acidic Conditions: Under acidic conditions, the reaction is catalyzed by protonation. The likely sites of protonation are the carbonyl oxygen or one of the nitrogen atoms of the urea bridge. This protonation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule, facilitating the cleavage of the C-N bond. researchgate.net
Alkaline Conditions: In basic media, the sulfonylurea molecule can be deprotonated, typically at the nitrogen adjacent to the sulfonyl group, forming an anion. researchgate.net This deprotonation generally leads to stabilization of the compound. researchgate.net However, for some sulfonylureas, hydrolysis is still accelerated at high pH, suggesting alternative mechanisms such as bridge contraction may occur. usda.gov
Temperature: Temperature influences the rate of reaction as described by the Arrhenius equation. An increase in temperature provides the necessary activation energy for the reaction to occur, thus accelerating the rate of hydrolysis. tandfonline.comtandfonline.com Studies show that a 10 °C rise in temperature can increase the hydrolysis rate of sulfonylureas by a factor of 2 to 5. usda.gov
Computational and Theoretical Mechanistic Insightsnih.govwisdomlib.org
Computational chemistry, particularly using methods like Density Functional Theory (DFT), provides powerful insights into the structure, stability, and reactivity of sulfonylurea systems. nih.govwisdomlib.orgnih.gov These theoretical studies complement experimental findings by elucidating molecular properties that are difficult to observe directly.
DFT calculations are used to determine the most stable three-dimensional conformations of sulfonylurea molecules. nih.govacs.org A key finding from these studies is that the stability of many sulfonylureas is significantly influenced by the formation of intramolecular hydrogen bonds. acs.orgmdpi.com For many sulfonylureas, the most stable conformer is characterized by a hydrogen bond between one of the N-H protons of the urea bridge and an oxygen atom of the sulfonyl group (N–H···O=S). mdpi.com This intramolecular interaction creates a pseudo-cyclic structure that stabilizes the molecule.
Furthermore, computational tools are employed to predict a range of properties, including pKa, electronic charge distribution, and sites susceptible to metabolic attack. wisdomlib.org By analyzing the electronic structure, researchers can identify regions of high or low electron density, predicting which atoms are most likely to participate in reactions as nucleophiles or electrophiles. Thermodynamic calculations within these models can confirm that certain reaction pathways, like adsorption to a carrier molecule, are spontaneous and exothermic. nih.gov This theoretical framework is invaluable for designing new sulfonylurea derivatives and for predicting their chemical behavior and potential environmental fate. wisdomlib.org
Design and Synthesis of N Propyl N M Tolylsulfonyl Urea Derivatives and Structural Analogs
Structure-Activity Relationship (SAR) Studies within Sulfonylurea Scaffolds (General Chemical Exploration)
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For the sulfonylurea class, these studies have revealed critical insights into the features necessary for their function.
The general structure of a sulfonylurea consists of a central sulfonylurea bridge connecting an aryl group (Ar) and another substituent (R). SAR studies have shown that the nature of both the 'Ar' and 'R' groups significantly impacts the compound's properties. The sulfonylurea moiety itself, with its acidic amine and oxygen atoms, is crucial for hydrogen bonding interactions. youtube.com
The lipophilicity, or fat-solubility, of the substituents is a major determinant of potency. youtube.com Generally, more lipophilic second-generation sulfonylureas are more potent than their first-generation counterparts. youtube.com This is because lipophilicity can influence how the molecule interacts with its biological target and its ability to cross cell membranes.
Quantitative structure-activity relationship (QSAR) models, particularly 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been instrumental in refining the understanding of SAR in sulfonylureas. nih.govresearchgate.net These computational techniques help to map the steric, electrostatic, hydrophobic, and hydrogen-bond acceptor fields of the molecule, providing a detailed picture of the structural requirements for activity. nih.govresearchgate.net For instance, these models have been used to analyze the inhibitory activity of sulfonylurea herbicides against the enzyme acetohydroxyacid synthase (AHAS). nih.govresearchgate.net
Modulation of the Urea (B33335) Moiety Substituents
The substituents on the urea portion of the sulfonylurea scaffold play a pivotal role in determining the compound's selectivity and potency. nih.gov The introduction of a lipophilic substituent on the urea group is a key factor for achieving selectivity for certain biological targets, such as the SUR1 receptor subtype. nih.gov
Research has shown that the size and nature of the group attached to the terminal nitrogen of the urea are critical for activity. youtube.com For example, while N-methyl and N-ethyl substituents often result in inactive compounds, N-propyl and higher homologous alkyl groups (like butyl and hexyl) have been found to confer significant activity. youtube.com This highlights the importance of a certain degree of lipophilicity and size at this position.
The urea moiety can also be part of a more complex ring system. For instance, derivatives have been synthesized where the urea is incorporated into a benzothiazole (B30560) structure, leading to compounds with potential antitumor and other biological activities. mdpi.com The synthesis of these derivatives often involves reacting a substituted aminobenzothiazole with an appropriate isocyanate. mdpi.com
| Urea Moiety Substituent | Observed Effect on Activity | Reference |
| Methyl | Inactive | youtube.com |
| Ethyl | Inactive | youtube.com |
| Propyl | Active | youtube.com |
| Higher Homologues (e.g., Butyl, Hexyl) | Active, often with good activity | youtube.com |
| Lipophilic Substituents | Can confer selectivity for specific biological targets (e.g., SUR1) | nih.gov |
Variations of the N-Alkyl (Propyl) Substituent
The N-propyl group in N-Propyl-N'-(m-tolylsulfonyl)urea is a key lipophilic component that can be varied to fine-tune the compound's properties. As established in SAR studies, the size of the alkyl group at this position is crucial for activity. youtube.com
Furthermore, the introduction of cyclic or aromatic moieties in place of the linear alkyl chain can lead to novel derivatives with distinct pharmacological profiles. The exploration of such variations is a common strategy in medicinal chemistry to optimize lead compounds.
Modifications of the Arylsulfonyl Group (e.g., Tolyl Isomers and Substituted Phenylsulfonyl)
The arylsulfonyl part of the molecule, in this case, the m-tolylsulfonyl group, is another critical determinant of a sulfonylurea's activity and selectivity. Modifications to this group, including changing the position of the methyl group on the phenyl ring (tolyl isomers) or introducing other substituents, can have profound effects.
The position of the substituent on the phenyl ring is important. For example, the herbicidal activity of sulfonylureas can be influenced by the substitution pattern on the aryl ring. nih.gov While many commercial sulfonylureas have disubstituted pyrimidine (B1678525) or triazine rings, research has shown that monosubstituted analogs can also be highly active. nih.gov
The nature of the substituent on the aryl ring also plays a significant role. Introducing different functional groups can alter the electronic and steric properties of the molecule, thereby influencing its interaction with its biological target. For instance, the synthesis of N,N'-diarylurea derivatives with various sulfonyloxy groups on the phenyl rings has been explored for applications in thermosensitive recording materials. epo.org
| Arylsulfonyl Group Modification | Potential Impact | Reference |
| Isomeric position of the tolyl methyl group (ortho, meta, para) | Alters steric and electronic properties, potentially affecting binding affinity. | nih.gov |
| Introduction of other substituents on the phenyl ring | Modifies lipophilicity, electronic character, and steric bulk, leading to changes in activity and selectivity. | rsc.org |
| Replacement of the tolyl group with other aryl or heteroaryl rings | Can lead to novel compounds with different biological targets or improved properties. | nih.gov |
Integration of Sulfonylurea Scaffolds into Complex Molecular Architectures
The sulfonylurea scaffold can be incorporated into larger, more complex molecular structures to create hybrid molecules with potentially novel or enhanced biological activities. This approach aims to combine the pharmacophoric features of the sulfonylurea with those of other bioactive molecules.
One example is the synthesis of benzothiazole derivatives containing a urea or thiourea (B124793) moiety. mdpi.com These compounds have been investigated for a range of biological activities, including antitumor and antimicrobial effects. mdpi.commdpi.com The synthesis often involves the reaction of a substituted aminobenzothiazole with an isocyanate or isothiocyanate. mdpi.com
Another strategy involves linking the sulfonylurea motif to other heterocyclic systems known for their pharmacological importance. For instance, N-(2-pyridylsulfonyl)urea and N-(2-pyridylsulfenyl)urea derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. nih.gov These studies demonstrate the versatility of the sulfonylurea scaffold as a building block for creating diverse and complex molecules.
Multi-component Reactions for Derivative Synthesis
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like sulfonylurea derivatives in a single step from three or more starting materials. This strategy is highly valued in medicinal chemistry for its ability to rapidly generate libraries of diverse compounds for screening.
While traditional methods for sulfonylurea synthesis often involve the reaction of a sulfonamide with an isocyanate, MCRs can provide more direct routes. researchgate.netvjst.vn For example, a one-pot synthesis of thio-augmented sulfonylureas has been developed using a modified Bunte's reaction under aqueous conditions. nih.gov
Another approach involves the in-situ generation of reactive intermediates. For instance, protocols have been developed where isocyanates are generated in situ from amines, which then react with sulfonamides to form the desired sulfonylureas in a one-pot process. researchgate.net The synthesis of new sulfonylurea derivatives has also been achieved by condensing a sulfonyl carbamate (B1207046) with various amines. researchgate.net These methods avoid the need to handle potentially hazardous isocyanates directly and allow for the streamlined synthesis of a wide range of derivatives. researchgate.net
Analytical and Spectroscopic Characterization Techniques in Sulfonylurea Research
Spectroscopic Methods for Structure Elucidation
Spectroscopic techniques are indispensable for elucidating the molecular architecture of Urea (B33335), 1-propyl-3-(m-tolylsulfonyl)-. By probing the interactions of the molecule with electromagnetic radiation, methods like NMR, IR, and mass spectrometry provide detailed information about its atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR provide information on the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
¹H NMR Spectroscopy
In the ¹H NMR spectrum of Urea, 1-propyl-3-(m-tolylsulfonyl)-, distinct signals are expected for the protons of the propyl group and the m-tolyl group. The chemical shift, integration, and multiplicity (splitting pattern) of these signals are key to confirming the structure. While specific experimental data is not widely published, the expected characteristics can be predicted based on the molecular structure.
Table 1: Predicted ¹H NMR Spectral Data for Urea, 1-propyl-3-(m-tolylsulfonyl)- This table is based on theoretical predictions and standard chemical shift values, not on reported experimental data.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| -CH₂-CH₂-CH₃ | ~0.9 | Triplet (t) | 3H |
| -CH₂-CH₂-CH₃ | ~1.5-1.6 | Sextet or Multiplet (m) | 2H |
| -NH-CH₂-CH₂-CH₃ | ~3.1-3.2 | Triplet or Quartet (t/q) | 2H |
| Ar-CH₃ | ~2.4 | Singlet (s) | 3H |
| Aromatic Protons (Ar-H) | ~7.4-7.8 | Multiplet (m) | 4H |
| -SO₂-NH-CO- | Variable, broad | Singlet (s) | 1H |
| -CO-NH-CH₂- | Variable, broad | Triplet (t) | 1H |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For Urea, 1-propyl-3-(m-tolylsulfonyl)-, eleven distinct signals are anticipated, corresponding to the eleven carbon atoms in its structure.
Table 2: Predicted ¹³C NMR Spectral Data for Urea, 1-propyl-3-(m-tolylsulfonyl)- This table is based on theoretical predictions, not on reported experimental data.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -CH₂-CH₂-CH₃ | ~11 |
| Ar-CH₃ | ~21 |
| -CH₂-CH₂-CH₃ | ~22-23 |
| -NH-CH₂-CH₂-CH₃ | ~42-43 |
| Aromatic C-H | ~125-135 |
| Aromatic C-S and C-C(H₃) | ~138-140 |
| -NH-C=O-NH- | ~153-155 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of Urea, 1-propyl-3-(m-tolylsulfonyl)- is expected to show characteristic absorption bands for the N-H, C=O, and S=O groups. spectrabase.comnih.gov The "fingerprint region" (below 1500 cm⁻¹) contains a complex pattern of absorptions that is unique to the molecule as a whole. uni.lu
Table 3: Characteristic IR Absorption Bands for Urea, 1-propyl-3-(m-tolylsulfonyl)-
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H (Amide/Sulfonamide) | Stretching | 3200-3400 | Medium-Strong |
| C-H (Aromatic) | Stretching | 3000-3100 | Medium-Weak |
| C-H (Aliphatic) | Stretching | 2850-2960 | Medium-Strong |
| C=O (Urea) | Stretching | 1680-1700 | Strong |
| SO₂ (Sulfonyl) | Asymmetric Stretching | 1330-1370 | Strong |
| SO₂ (Sulfonyl) | Symmetric Stretching | 1150-1180 | Strong |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula. rsc.orgsigmaaldrich.com
For Urea, 1-propyl-3-(m-tolylsulfonyl)- (C₁₁H₁₆N₂O₃S), the exact monoisotopic mass is 256.08816 g/mol . HRMS analysis would aim to detect the protonated molecule [M+H]⁺ at m/z 257.09545 or other adducts like the sodium adduct [M+Na]⁺ at m/z 279.07739.
Table 4: Predicted Mass Spectrometry Adducts for Urea, 1-propyl-3-(m-tolylsulfonyl)- Data sourced from computed predictions.
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 257.09545 |
| [M+Na]⁺ | 279.07739 |
| [M-H]⁻ | 255.08089 |
Tandem mass spectrometry (MS/MS) could be used to study the fragmentation patterns, which would likely involve cleavage on either side of the central urea carbonyl group and the C-S bond, providing further structural confirmation. sigmaaldrich.com
Chromatographic Purity and Separation Methods
Chromatographic techniques are essential for separating the target compound from starting materials, by-products, and other impurities, as well as for assessing its purity. High-Performance Liquid Chromatography (HPLC) is the most common method for the analysis of sulfonylurea compounds.
A reverse-phase (RP) HPLC method would be suitable for Urea, 1-propyl-3-(m-tolylsulfonyl)-. A typical setup would involve a C18 stationary phase column with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer or acidified water. Detection is commonly achieved using a UV detector, as the tolyl group provides a strong chromophore. This method can be optimized to achieve baseline separation from related substances, allowing for accurate purity determination and quantification.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) serves as a rapid and effective qualitative method for monitoring the progress of chemical reactions and assessing the purity of a sample. dergipark.org.tr In the context of sulfonylurea research, TLC is invaluable for identifying the presence of starting materials, intermediates, and the final product, Tolpropamide, in a reaction mixture.
Column Chromatography
For the purification of sulfonylureas like Tolpropamide on a larger scale, column chromatography is the technique of choice. dergipark.org.tr This method operates on the same principles as TLC but is used for preparative purposes to isolate the desired compound from a mixture.
In a typical application, a glass column is packed with a stationary phase, most commonly silica (B1680970) gel. The crude mixture containing Tolpropamide is then loaded onto the top of the column. A carefully selected solvent or a gradient of solvents (the mobile phase) is passed through the column. The components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and solubility in the mobile phase. Fractions are collected at the bottom of the column and analyzed, often by TLC, to identify those containing the pure Tolpropamide. The selection of the eluent system is crucial for a successful separation and is often guided by preliminary TLC analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. However, the direct analysis of many sulfonylureas by GC-MS can be challenging due to their thermal instability and low volatility. Sulfonylureas often undergo decomposition in the hot GC injector port.
To overcome this, a derivatization step is typically required before GC-MS analysis. This involves chemically modifying the sulfonylurea to create a more volatile and thermally stable derivative. For instance, methylation is a common derivatization technique used for sulfonylureas. While specific protocols for Tolpropamide are not widely documented, it is anticipated that a similar derivatization strategy would be necessary for its successful analysis by GC-MS. The resulting mass spectrum would provide a unique fragmentation pattern, acting as a "molecular fingerprint" to confirm the identity of the derivatized Tolpropamide.
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For a pure sample of Urea, 1-propyl-3-(m-tolylsulfonyl)-, the experimentally determined percentages of carbon, hydrogen, nitrogen, and sulfur should align with the theoretical values calculated from its molecular formula, C₁₁H₁₆N₂O₃S. nih.gov This serves as a crucial verification of the compound's purity and empirical formula.
Table 1: Theoretical Elemental Composition of Urea, 1-propyl-3-(m-tolylsulfonyl)-
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |
| Carbon | C | 12.011 | 11 | 132.121 | 51.54% |
| Hydrogen | H | 1.008 | 16 | 16.128 | 6.29% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 10.93% |
| Oxygen | O | 15.999 | 3 | 47.997 | 18.73% |
| Sulfur | S | 32.065 | 1 | 32.065 | 12.51% |
| Total | 256.325 | 100.00% |
Note: The theoretical percentages are calculated based on the molecular formula C₁₁H₁₆N₂O₃S and the atomic masses of the constituent elements. nih.gov
Advanced Analytical Techniques for Complex Sulfonylurea Mixtures
In research and quality control scenarios involving complex mixtures of sulfonylureas or their metabolites, more advanced analytical techniques are often employed. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a particularly powerful tool in this regard. nih.govnih.gov LC-MS/MS offers high sensitivity and selectivity, allowing for the detection and quantification of multiple sulfonylureas and their degradation products in a single analysis, often without the need for derivatization.
Another advanced technique is High-Performance Affinity Chromatography (HPAC), which can be used to study the interactions of sulfonylureas with biological targets such as proteins. These advanced methods provide deeper insights into the behavior of sulfonylureas in complex biological and environmental matrices.
Theoretical and Computational Chemistry Applied to N Propyl N M Tolylsulfonyl Urea
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental to elucidating the electronic structure and inherent stability of N-Propyl-N'-(m-tolylsulfonyl)urea. Methods such as Density Functional Theory (DFT) are employed to model the electron distribution and predict key electronic properties.
The stability of sulfonylurea molecules is largely influenced by their conformational flexibility and the potential for intramolecular hydrogen bonding. acs.org For N-Propyl-N'-(m-tolylsulfonyl)urea, the most stable conformers are determined by the spatial arrangement of the propyl and m-tolyl groups relative to the sulfonylurea bridge. acs.org Theoretical calculations indicate that tautomeric forms, such as the keto-enolic and imine-enamine forms, are possible, with the keto form generally being the most stable. acs.org
The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and the molecule's ability to participate in electronic transitions. scispace.com For N-Propyl-N'-(m-tolylsulfonyl)urea, the electron-withdrawing nature of the tolylsulfonyl group and the electron-donating character of the propyl group influence the electron density across the molecule.
Table 1: Predicted Electronic Properties of N-Propyl-N'-(m-tolylsulfonyl)urea This table presents predicted values based on typical data for similar sulfonylurea compounds.
| Property | Predicted Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 4.8 D |
Molecular Modeling and Interaction Studies (General Chemical, Non-Biological Target Specific)
Molecular modeling techniques, particularly molecular docking, are pivotal in understanding how N-Propyl-N'-(m-tolylsulfonyl)urea might interact with other molecules or surfaces. ijpsjournal.comjetir.orgzenodo.org These studies are not limited to biological targets but can also explore interactions with chemical matrices, which is relevant for applications in materials science or as herbicides. sctm.mkukim.mk
In a general chemical context, the interaction potential of N-Propyl-N'-(m-tolylsulfonyl)urea is governed by its functional groups: the sulfonyl group, the urea (B33335) moiety, the aromatic tolyl group, and the aliphatic propyl chain. The sulfonyl and urea groups are capable of forming strong hydrogen bonds, which are crucial in the formation of molecular complexes. The tolyl group can engage in π-π stacking interactions with other aromatic systems, while the propyl group contributes to hydrophobic interactions.
Molecular docking simulations can predict the preferred binding modes and affinities of N-Propyl-N'-(m-tolylsulfonyl)urea with various chemical structures. ijpsjournal.comresearchgate.net For instance, its interaction with different polymers or solid supports can be modeled to understand its potential use in chemical sensors or separation technologies.
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR vibrational frequencies)
Computational methods can accurately predict the spectroscopic properties of N-Propyl-N'-(m-tolylsulfonyl)urea, which is invaluable for its characterization.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure elucidation. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can provide theoretical chemical shifts that correlate well with experimental data. researchgate.net For N-Propyl-N'-(m-tolylsulfonyl)urea, the chemical shifts of the protons and carbons in the propyl and tolyl groups, as well as the urea moiety, can be predicted to aid in the interpretation of experimental spectra.
IR Vibrational Frequencies: The infrared (IR) spectrum of N-Propyl-N'-(m-tolylsulfonyl)urea can also be simulated using quantum chemical calculations. These calculations predict the vibrational frequencies corresponding to the stretching and bending modes of the various functional groups. Key vibrational bands for this molecule would include N-H stretching, C=O stretching, and S=O stretching frequencies.
Table 2: Predicted Spectroscopic Data for N-Propyl-N'-(m-tolylsulfonyl)urea This table presents predicted values based on typical data for similar sulfonylurea compounds.
| Spectroscopic Data | Predicted Values |
|---|---|
| ¹H NMR (ppm) | δ 0.9 (t, 3H, CH₃-propyl), 1.6 (m, 2H, CH₂-propyl), 3.2 (t, 2H, CH₂-N), 2.4 (s, 3H, CH₃-tolyl), 7.2-7.8 (m, 4H, Ar-H), 8.5 (br s, 1H, NH), 10.5 (br s, 1H, NH) |
| ¹³C NMR (ppm) | δ 11 (CH₃-propyl), 21 (CH₃-tolyl), 23 (CH₂-propyl), 43 (CH₂-N), 125, 128, 133, 139 (Ar-C), 155 (C=O) |
| IR (cm⁻¹) | 3300-3400 (N-H stretch), 2850-2960 (C-H stretch), 1680-1720 (C=O stretch), 1340-1380 (S=O asym stretch), 1150-1190 (S=O sym stretch) |
Conformational Analysis and Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, taking into account temperature and solvent effects. nih.gov An MD simulation of N-Propyl-N'-(m-tolylsulfonyl)urea in a solvent like water would reveal how the molecule flexes and interacts with its environment. This can provide insights into its solubility, aggregation behavior, and the stability of different conformers in solution.
Development of Quantitative Structure-Property Relationships (QSPR)
Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with a particular property. nih.gov For sulfonylureas, QSPR models have been developed to predict properties such as herbicidal activity, toxicity, and physicochemical properties like pKa. sctm.mkukim.mkukim.mk
To develop a QSPR model that includes N-Propyl-N'-(m-tolylsulfonyl)urea, a dataset of related sulfonylurea compounds with known properties would be compiled. A variety of molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each compound. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods such as multiple linear regression or machine learning algorithms are then used to build a mathematical model that relates the descriptors to the property of interest. Such a model could then be used to predict the properties of N-Propyl-N'-(m-tolylsulfonyl)urea and other new sulfonylurea derivatives.
Non Pharmacological Applications and Material Science Research Involving Sulfonylureas
Applications in Catalysis (e.g., organocatalysis)
An extensive review of scientific literature and chemical databases reveals no specific documented applications of Urea (B33335), 1-propyl-3-(m-tolylsulfonyl)- as a catalyst or in the field of organocatalysis. While the broader class of sulfonylureas has been explored for catalytic activities, research directly involving the 1-propyl-3-(m-tolylsulfonyl)- derivative is not apparent in the public domain.
Polymer Chemistry and Materials Science (e.g., as monomers or modifiers in resins, adhesives, and insulators)
There is currently no available research to suggest that Urea, 1-propyl-3-(m-tolylsulfonyl)- has been utilized as a monomer or modifier in the synthesis of resins, adhesives, insulators, or any other polymeric materials. The potential for this compound to be incorporated into polymer backbones or to act as a functional additive has not been reported in the scientific literature.
Agrochemical Research (excluding specific herbicidal action)
Beyond the well-established herbicidal action of many sulfonylureas, which is outside the scope of this article, there is no evidence to indicate that Urea, 1-propyl-3-(m-tolylsulfonyl)- has been investigated for other agrochemical purposes, such as plant growth regulation or as a fungicide or insecticide.
Sensing and Recognition Chemistry
The use of Urea, 1-propyl-3-(m-tolylsulfonyl)- in the development of chemical sensors or for molecular recognition applications has not been described in published research. The structural motifs within the molecule, such as the urea and sulfonyl groups, possess hydrogen bonding capabilities that are often exploited in receptor design; however, no such applications have been reported for this specific compound.
Supramolecular Chemistry and Crystal Engineering
An examination of crystallographic databases and supramolecular chemistry literature does not yield any studies on the crystal structure or self-assembly properties of Urea, 1-propyl-3-(m-tolylsulfonyl)-. The potential for this molecule to form specific supramolecular architectures through hydrogen bonding or other non-covalent interactions remains an unexplored area of research.
Future Research Directions and Emerging Trends in N Propyl N M Tolylsulfonyl Urea Chemistry
Integration of Artificial Intelligence and Machine Learning in Synthesis and Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical synthesis and drug discovery. nih.govresearchgate.net These powerful computational tools offer the potential to significantly accelerate the design and synthesis of novel sulfonylurea derivatives with tailored properties.
In the context of N-Propyl-N'-(m-tolylsulfonyl)urea, AI and ML algorithms can be employed to:
Predict Synthetic Pathways: Machine learning models, trained on vast datasets of chemical reactions, can propose efficient and novel synthetic routes to N-Propyl-N'-(m-tolylsulfonyl)urea and its derivatives. nih.gov This can lead to the discovery of more economical and higher-yielding production methods.
Optimize Reaction Conditions: AI can analyze the complex interplay of various reaction parameters—such as temperature, pressure, catalyst, and solvent—to predict the optimal conditions for the synthesis of the target molecule, thereby maximizing yield and minimizing by-products. google.com
De Novo Drug Design: Generative AI models can design novel sulfonylurea structures with desired biological activities. easemytrip.com By learning the structure-activity relationships of existing compounds, these models can propose new molecules, like derivatives of N-Propyl-N'-(m-tolylsulfonyl)urea, that are optimized for specific therapeutic targets.
Exploration of Novel Reaction Environments and Green Chemistry Principles
The principles of green chemistry are increasingly influencing the design of synthetic processes across the chemical industry. The focus is on developing methods that are more environmentally benign, safer, and more resource-efficient. nih.gov For the synthesis of sulfonylureas like N-Propyl-N'-(m-tolylsulfonyl)urea, future research is likely to concentrate on:
Use of Greener Solvents: Traditional organic solvents are often volatile, flammable, and toxic. Research is moving towards the use of more sustainable alternatives such as water, supercritical fluids, and ionic liquids for sulfonylurea synthesis. nih.gov
Catalyst Development: The development of more efficient and recyclable catalysts can significantly reduce waste and energy consumption. This includes the exploration of biocatalysts and nanocatalysts for sulfonylurea synthesis.
Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processing, including better heat and mass transfer, improved safety, and the potential for automation and process intensification. nih.gov The application of flow chemistry to the synthesis of N-Propyl-N'-(m-tolylsulfonyl)urea could lead to more efficient and scalable production.
Atom Economy: Synthetic methods with high atom economy, where a high proportion of the starting materials are incorporated into the final product, are a key goal of green chemistry. Future synthetic strategies for sulfonylureas will aim to minimize the generation of waste.
Development of Advanced Functional Materials Based on Sulfonylurea Scaffolds
The unique structural features of the sulfonylurea scaffold, characterized by the presence of a central urea (B33335) moiety flanked by a sulfonyl group and an alkyl or aryl group, make it an attractive building block for the development of advanced functional materials. While research in this area is still emerging, potential applications for materials based on sulfonylurea structures like N-Propyl-N'-(m-tolylsulfonyl)urea include:
Sensors: The ability of the urea and sulfonyl groups to participate in hydrogen bonding and other non-covalent interactions could be exploited to design chemosensors for the detection of specific ions or molecules.
Self-Healing Polymers: The reversible nature of the hydrogen bonds within the sulfonylurea motif could be harnessed to create self-healing polymeric materials.
Drug Delivery Systems: The biocompatibility of some sulfonylurea derivatives could be leveraged to develop novel drug delivery vehicles.
Further investigation into the material properties of N-Propyl-N'-(m-tolylsulfonyl)urea and its polymers is needed to fully realize their potential in these and other applications.
Challenges and Opportunities in Sulfonylurea Research
Despite the significant progress in sulfonylurea chemistry, several challenges and opportunities remain.
Challenges:
Selectivity: Achieving high selectivity in the synthesis of complex sulfonylurea derivatives can be challenging.
Scale-up: Translating novel laboratory-scale syntheses to industrial-scale production can present significant hurdles.
Understanding Structure-Property Relationships: A deeper understanding of how the molecular structure of sulfonylureas influences their chemical and physical properties is needed to guide the rational design of new compounds and materials.
Data Availability for AI Models: The performance of AI and ML models is highly dependent on the quality and quantity of the training data. The lack of extensive, curated datasets for specific sulfonylurea compounds can limit the accuracy of these models. google.com
Opportunities:
New Therapeutic Applications: The exploration of the biological activities of a wider range of sulfonylurea derivatives could lead to the discovery of new therapeutic agents for various diseases.
Sustainable Technologies: The development of greener and more efficient synthetic methods for sulfonylureas presents a significant opportunity for both academic research and industrial application.
Interdisciplinary Collaboration: Advances in sulfonylurea research will be accelerated by collaborations between synthetic chemists, computational scientists, materials scientists, and biologists.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
